(r)-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol
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Overview
Description
®-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol is a chiral organic compound with a benzene ring substituted with an amino group and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound followed by the introduction of the hydroxyethyl group. The reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of ®-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol may involve large-scale reduction reactions using continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions would be optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or reduce any oxidized forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective reactions.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biomolecules allows it to serve as a model compound in various biochemical assays.
Medicine
In medicine, ®-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol may have potential therapeutic applications. It could be investigated for its effects on specific biological targets, such as receptors or enzymes, and its potential as a drug candidate.
Industry
In industrial applications, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Mechanism of Action
The mechanism of action of ®-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The specific pathways involved would depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
®-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol: can be compared to other chiral amino alcohols, such as ®-2-amino-1-phenylethanol or ®-2-amino-1-butanol.
Catecholamines: Compounds like dopamine or norepinephrine share structural similarities with ®-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol.
Uniqueness
The uniqueness of ®-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol lies in its specific substitution pattern and chiral nature. These features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H11NO3 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-[(1R)-1-amino-2-hydroxyethyl]benzene-1,4-diol |
InChI |
InChI=1S/C8H11NO3/c9-7(4-10)6-3-5(11)1-2-8(6)12/h1-3,7,10-12H,4,9H2/t7-/m0/s1 |
InChI Key |
DXOPCURXIBLUGV-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)[C@H](CO)N)O |
Canonical SMILES |
C1=CC(=C(C=C1O)C(CO)N)O |
Origin of Product |
United States |
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